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Introduction: Viral capsid assembly is a complex process of protein self-organization that is

fundamental to the viral life cycle. Understanding the mechanisms of this assembly is crucial for

the development of novel antiviral therapies that can disrupt it. Molecular Dynamics (MD)

simulations have become an indispensable tool for investigating this intricate process, offering

dynamic, atomistic-level insights that complement experimental methods.[1][2]

MD simulations model the time evolution of a molecular system by integrating Newton's laws of

motion for all atoms or particles in the system.[3][4] However, the vast computational resources

required to simulate the large systems and long timescales characteristic of full capsid

assembly present significant challenges.[1][5] To address this, two primary simulation

strategies are employed: All-Atom (AA) and Coarse-Grained (CG) models.

All-Atom (AA) MD: Provides the highest level of detail by representing every atom in the

system.[2][6] This accuracy makes it ideal for studying specific, short-timescale events like

the interaction between individual capsid proteins (capsomers), the effects of small-molecule

drugs on local protein structure, and the stability of assembly intermediates.[2][7][8]

However, its computational cost typically limits simulations to smaller systems or shorter

timescales than required for observing full capsid formation.[6]

Coarse-Grained (CG) MD: Increases computational efficiency by grouping multiple atoms

into single "beads".[1][9] This simplification allows for the simulation of much larger systems

(entire capsids or multiple capsids) over longer biological timescales (microseconds to
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milliseconds), making it possible to observe the entire self-assembly process.[5][10] The

trade-off is a loss of fine-grained atomic detail. The MARTINI force field is a widely used

example for CG simulations.[1][6]

This document provides an overview of the methodologies and detailed protocols for simulating

viral capsid assembly using both AA and CG MD approaches.

Logical Workflow: Simulation Strategy Selection
The choice between an All-Atom and a Coarse-Grained approach is determined by the specific

research question. This diagram illustrates the decision-making logic.
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Caption: Decision logic for choosing between All-Atom and Coarse-Grained simulations.
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The following protocols outline the key steps for setting up, running, and analyzing MD

simulations of capsid assembly. GROMACS is a commonly used software package for these

simulations, and its commands are used here as examples.[3][11]

Protocol 1: System Preparation (All-Atom)
This protocol describes the setup for simulating a small assembly intermediate, such as a

tetramer of dimers, in explicit solvent.

Obtain Initial Structure:

Download the crystal structure of the capsid protein dimer or other assembly unit from the

Protein Data Bank (PDB).

If simulating a larger oligomer (e.g., a tetramer), use docking software like HADDOCK or

manually place the subunits in a plausible biological arrangement.[12]

Prepare Topology:

Use a tool like gmx pdb2gmx to convert the PDB file into a GROMACS-compatible format

and generate the molecular topology.[4]

Command:gmx pdb2gmx -f input.pdb -o processed.gro -p topol.top -ignh

Force Field Selection: Choose a suitable force field for proteins, such as CHARMM36m or

AMBER ff14SB.[13][14][15] The choice of force field is critical for the accuracy of the

simulation.[16][17]

Define Simulation Box:

Create a simulation box around the protein complex. A cubic or dodecahedron box is

common. Ensure a minimum distance (e.g., 1.0 nm) between the protein and the box edge

to prevent self-interaction artifacts.

Command:gmx editconf -f processed.gro -o newbox.gro -c -d 1.0 -bt cubic

Solvation:
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Fill the simulation box with water molecules.[11][18] The choice of water model (e.g.,

TIP3P, SPC/E) should be compatible with the chosen force field.[16]

Command:gmx solvate -cp newbox.gro -cs spc216.gro -o solvated.gro -p topol.top

Adding Ions:

Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic a

physiological salt concentration (typically ~150 mM).[18][19]

Command:gmx grompp -f ions.mdp -c solvated.gro -p topol.top -o ions.tpr

Command:gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -

neutral -conc 0.15

Protocol 2: Simulation Execution
Energy Minimization:

Remove steric clashes and unfavorable geometries from the initial system by performing

energy minimization.[11]

Command:gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr

Command:gmx mdrun -v -deffnm em

Verify success by checking for a negative potential energy and a maximum force below

the specified tolerance (e.g., 1000 kJ/mol/nm).[11]

Equilibration:

Perform two equilibration phases to stabilize the system's temperature and pressure.

NVT (Canonical) Ensemble: Equilibrate the temperature of the system while keeping the

volume constant. This allows the solvent to relax around the protein.

Command:gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr

Command:gmx mdrun -deffnm nvt
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NPT (Isothermal-Isobaric) Ensemble: Equilibrate the pressure of the system while keeping

the temperature constant. This ensures the correct density.

Command:gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -t nvt.cpt -p topol.top -o npt.tpr

Command:gmx mdrun -deffnm npt

Production MD Run:

Run the main simulation for data collection. The length of this run depends on the process

being studied, from nanoseconds for local fluctuations to microseconds for larger

conformational changes.

Command:gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md_run.tpr

Command:gmx mdrun -deffnm md_run

Protocol 3: Coarse-Grained Simulation Setup
Simulating the assembly of many subunits requires a CG approach.

Prepare Coarse-Grained Model:

Start with an all-atom structure of the subunit (e.g., a dimer).

Use a tool like martinize.py (for the MARTINI force field) to convert the atomistic structure

into a coarse-grained representation. This script maps groups of atoms to single beads.

System Assembly:

Randomly place a large number of CG subunits into a large simulation box using tools like

gmx insert-molecules. The number of subunits and box size will depend on the desired

protein concentration.[5][20]

Solvate the system using a pre-equilibrated CG water box.

Simulation Parameters:
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CG simulations use a different set of parameters. The timestep can often be larger (e.g.,

20-40 fs compared to 2 fs for AA).

Electrostatics and van der Waals interactions are typically handled differently (e.g., with

shifted potentials).

Run energy minimization, equilibration, and a long production run, similar to the AA

protocol but on a much larger timescale (microseconds or longer).

Data Presentation: Typical Simulation Parameters
The following tables summarize typical quantitative parameters for both AA and CG MD

simulations of capsid components and assembly.

Parameter
All-Atom (AA) Simulation
Example (HBV Tetramer)

Reference

System
Hepatitis B Virus (HBV) Cp149

Tetramer
[21]

Force Field CHARMM36m [13]

Water Model TIP3P [16]

Total Atoms ~200,000 [19]

Box Size ~8 x 8 x 8 nm³ (cubic) [22]

Salt Concentration 150 mM NaCl [19]

Ensemble NPT

Temperature 310 K

Pressure 1 bar

Timestep 2 fs

Simulation Time
100s of nanoseconds to

microseconds
[19]
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Parameter
Coarse-Grained (CG)
Simulation Example (Full
Capsid Assembly)

Reference

System Generic T=1 Icosahedral Virus [5]

Force Field MARTINI or custom CG model [1][6]

Subunits
60-240 protein

dimers/pentamers
[10][23]

Total Particles
~500,000 - 2,000,000

(including water)

Box Size ~30 x 30 x 30 nm³ (cubic)

Protein Concentration ~1-100 µM [5]

Ensemble NVT or NPT

Temperature ~300 K [5]

Timestep 20 fs

Simulation Time 10s to 100s of microseconds [10]

Visualization of Workflows and Pathways
General Molecular Dynamics Workflow
This diagram outlines the standard computational workflow for a molecular dynamics

simulation.
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Caption: A standard workflow for preparing, running, and analyzing MD simulations.
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Conceptual Capsid Assembly Pathway
This diagram illustrates the key stages of viral capsid self-assembly, a process that can be

observed in long-timescale coarse-grained simulations.
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Caption: Conceptual pathway of nucleation-limited viral capsid self-assembly.
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Analysis of Simulation Trajectories
Post-simulation analysis is critical to extract meaningful biological insights.

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein

backbone from a reference structure. It is used to assess structural stability and equilibration.

Radius of Gyration (Rg): Indicates the compactness of the protein or complex. Changes in

Rg can signify assembly, disassembly, or large conformational changes.

Cluster Analysis: Groups similar conformations from the trajectory to identify dominant

structural states and intermediates in the assembly process.

Contact Analysis: Monitors the formation and breaking of contacts (e.g., hydrogen bonds,

salt bridges, non-polar contacts) between subunits to identify key interactions driving

assembly.

Free Energy Landscapes: Methods like umbrella sampling or metadynamics can be used to

calculate the free energy profile along a specific reaction coordinate (e.g., the distance

between two subunits), providing insight into the thermodynamics and energy barriers of

assembly.[24][25]

By combining these simulation and analysis techniques, researchers can build detailed models

of capsid assembly, identify critical intermediates, and provide a rationale for designing drugs

that inhibit viral replication by disrupting this essential process.[21][26]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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